1-(2-Chlorophenyl)-2-(3-methyl-1,2-oxazol-5-yl)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Chlorophenyl)-2-(3-methyl-1,2-oxazol-5-yl)ethan-1-one is an organic compound that belongs to the class of oxazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Chlorophenyl)-2-(3-methyl-1,2-oxazol-5-yl)ethan-1-one typically involves the following steps:
Formation of the oxazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Substitution reactions: Introduction of the 2-chlorophenyl group can be done via electrophilic aromatic substitution reactions.
Final coupling: The final step involves coupling the oxazole ring with the ethanone moiety under controlled conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the synthetic routes to maximize yield and purity. This may include the use of catalysts, high-pressure reactors, and continuous flow systems to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
1-(2-Chlorophenyl)-2-(3-methyl-1,2-oxazol-5-yl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of alcohols or other reduced forms.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(2-Chlorophenyl)-2-(3-methyl-1,2-oxazol-5-yl)ethan-1-one involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins that play a role in its biological activity. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
1-(2-Chlorophenyl)-2-(1,2-oxazol-5-yl)ethan-1-one: Lacks the methyl group on the oxazole ring.
1-(2-Chlorophenyl)-2-(3-methyl-1,2-thiazol-5-yl)ethan-1-one: Contains a thiazole ring instead of an oxazole ring.
Uniqueness
1-(2-Chlorophenyl)-2-(3-methyl-1,2-oxazol-5-yl)ethan-1-one is unique due to the presence of both the chlorophenyl and methyl-oxazole groups, which may confer specific chemical and biological properties not found in similar compounds.
Properties
CAS No. |
917837-71-9 |
---|---|
Molecular Formula |
C12H10ClNO2 |
Molecular Weight |
235.66 g/mol |
IUPAC Name |
1-(2-chlorophenyl)-2-(3-methyl-1,2-oxazol-5-yl)ethanone |
InChI |
InChI=1S/C12H10ClNO2/c1-8-6-9(16-14-8)7-12(15)10-4-2-3-5-11(10)13/h2-6H,7H2,1H3 |
InChI Key |
ZHBZZBSJEWTBQA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NOC(=C1)CC(=O)C2=CC=CC=C2Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.